molecular formula C21H21NO5S2 B2647000 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 896337-84-1

3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2647000
CAS RN: 896337-84-1
M. Wt: 431.52
InChI Key: CQDBVZIEQVKTNW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a benzamide derivative and is known for its unique chemical structure, which makes it a promising candidate for drug development and research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Anti-Microbial Evaluation : A study by Spoorthy et al. (2021) describes the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates using a compound related to 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide. This research highlights its potential anti-microbial properties and includes docking studies for understanding molecular interactions (Spoorthy et al., 2021).

Molecular Structure Analysis

  • Crystal Structure and Biological Studies : A paper by Karanth et al. (2019) explores the synthesis and characterization of derivatives, including the 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide or its analogs. The study focuses on their crystal structure and biological activities, particularly antioxidant and antibacterial properties (Karanth et al., 2019).

Application in Drug Development

  • Cancer Stem Cell Targeting : Research by Bhat et al. (2016) on novel derivatives, including the 3,4-dimethoxy variant, shows significant promise in targeting cancer stem cells. This indicates potential applications in developing anticancer therapies (Bhat et al., 2016).

Enzymatic Inhibition Studies

  • Inhibition of Carbonic Anhydrases : A study by Supuran et al. (2013) investigates the inhibition properties of sulfonamide derivatives, including compounds structurally similar to 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide, on carbonic anhydrase enzymes. This has implications for understanding enzyme mechanisms and potential therapeutic applications (Supuran et al., 2013).

Chemical Process Optimization

  • Synthesis Enhancement Using Lewis Acids : A paper by Saitoh et al. (2001) discusses the synthesis of related compounds using Pummerer-type cyclization. This study highlights the enhancing effects of boron trifluoride diethyl etherate on the cyclization process, showing the importance of optimizing chemical processes (Saitoh et al., 2001).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-26-17-11-10-15(13-18(17)27-2)21(23)22-14-20(19-9-6-12-28-19)29(24,25)16-7-4-3-5-8-16/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDBVZIEQVKTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

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